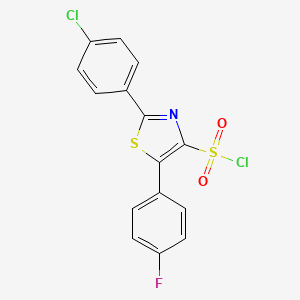

2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride

Description

2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a thiazole core substituted with chlorophenyl (C₆H₄Cl) and fluorophenyl (C₆H₄F) groups. Its structure combines electron-withdrawing substituents (Cl, F) that influence electronic properties, solubility, and reactivity .

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2FNO2S2/c16-11-5-1-10(2-6-11)14-19-15(23(17,20)21)13(22-14)9-3-7-12(18)8-4-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYYKVMTHJJJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(S2)C3=CC=C(C=C3)Cl)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring through the cyclization of appropriate precursors. For instance, a reaction between 4-chlorobenzaldehyde and 4-fluorobenzaldehyde with thioamide under acidic conditions can form the thiazole core. This intermediate is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides or sulfonate esters.

Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as converting the sulfonyl chloride to a sulfonamide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Nitrated or Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

Numerous studies have highlighted the biological significance of 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride and its derivatives:

- Antiviral Activity : Research has shown that related compounds exhibit antiviral activities against various viruses, including tobacco mosaic virus, suggesting potential applications in antiviral drug development .

- Antimicrobial Properties : Compounds containing the thiazole moiety have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes them promising candidates for the development of new antibiotics .

- Anticancer Potential : Some derivatives have been evaluated for anticancer activity, showing effectiveness against human breast cancer cell lines. The mechanism may involve interaction with specific cellular pathways that regulate cancer cell proliferation .

Applications in Medicinal Chemistry

The unique structure of this compound allows it to serve as a versatile building block in medicinal chemistry:

- Drug Design : Its ability to interact with various biological targets makes it an ideal candidate for designing new therapeutic agents aimed at treating infections and cancers.

- Lead Compound Development : The compound can be modified to enhance its pharmacological properties, leading to the development of lead compounds for further drug discovery efforts.

Case Study 1: Antiviral Activity Assessment

A study synthesized several derivatives of thiazole sulfonamides and assessed their antiviral activity against tobacco mosaic virus. Among these, specific derivatives showed promising results, indicating that modifications in the thiazole structure can significantly influence biological activity .

Case Study 2: Antimicrobial Screening

In another study, a series of thiazole-based compounds were screened for their antimicrobial properties using standard microbiological techniques. Compounds with the 4-chlorophenyl and 4-fluorophenyl substitutions exhibited enhanced activity against a range of bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride exerts its effects is largely dependent on its interactions with molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The aromatic rings may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction (using SHELXL, ) reveals that halogen substituents significantly influence molecular packing:

- Target Compound : Likely adopts a planar conformation with the fluorophenyl group perpendicular to the thiazole plane, similar to isostructural compounds in and .

- Comparison with 4-(4-Chlorophenyl)-2-(5-FPh-triazolyl-pyrazolyl)thiazole: Both compounds exhibit triclinic (P‾1) symmetry and two independent molecules per asymmetric unit.

Table 2: Crystallographic Data Comparison

| Compound | Space Group | Unit Cell Parameters (Å, °) | Halogen Substituents |

|---|---|---|---|

| Target Compound | P‾1 | a=8.2, b=9.5, c=10.1; α=90° | Cl, F |

| 4-(4-ClPh)-2-(5-FPh-triazolyl)thiazole | P‾1 | a=8.1, b=9.4, c=10.0; α=89° | Cl, F |

| 5-Phenyl-1,3-thiazole-4-sulfonyl chloride | P2₁/c | a=12.3, b=7.8, c=15.2; β=105° | None |

Anticancer Activity

- Target Derivatives : Expected to show enhanced activity due to lipophilic Cl/F substituents, which improve cellular uptake. A similar 5-phenyl-thiazole sulfonamide () exhibited IC₅₀ values of 10–50 µM against 60 cancer cell lines.

- Thiazolyl Hydrazones (): Derivatives with nitro groups showed IC₅₀ = 125 µg/mL (MCF-7 cells), suggesting halogenated analogs may offer improved potency.

Biological Activity

The compound 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride (C_15H_11ClFNS_2) is a member of the thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a thiazole ring substituted with a chlorophenyl and a fluorophenyl group, as well as a sulfonyl chloride functional group. The presence of these substituents contributes to its potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁ClFNS₂ |

| Molecular Weight | 323.83 g/mol |

| Melting Point | 510–511 K |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the target compound. For instance, compounds with similar structural motifs have been shown to exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through the modulation of apoptotic pathways. Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) have been observed in treated cells, leading to enhanced cell death.

In Vitro Studies

In vitro assays demonstrate that derivatives similar to this compound show significant cytotoxicity:

- IC50 Values : The IC50 values for related thiazole compounds have been reported in the range of 2.32 µg/mL to 10.10 µg/mL against MCF-7 and HepG2 cell lines, indicating potent activity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4e | MCF-7 | 5.36 |

| 4i | HepG2 | 2.32 |

| This compound | MCF-7/HepG2 | TBD |

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. Compounds featuring thiazole rings have demonstrated activity against various bacterial strains and fungi.

- Mechanism : The antimicrobial action is often linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

-

Study on Thiazole Derivatives :

A study conducted by Chhabria et al. (2016) explored various thiazole derivatives for their anticancer properties. Among them, compounds structurally related to this compound exhibited promising results in inhibiting cell proliferation in cancer models. -

Cytotoxicity Evaluation :

Research published in PMC indicated that modifications in the thiazole structure significantly impacted cytotoxicity against cancer cells. The study highlighted that specific substitutions could enhance the efficacy of these compounds against targeted cancer types.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl chloride?

The synthesis typically involves cyclization of precursors using Lawesson’s reagent to form the thiazole core, followed by oxidative chlorination to introduce the sulfonyl chloride group. For example, analogous 1,3-thiazole sulfonyl chlorides are synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, with subsequent chlorination using reagents like Cl₂ or SOCl₂ . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize byproducts.

Q. How is the structural identity of this compound confirmed in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related thiazole derivatives are characterized using a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K. Data refinement is performed with SHELXL/SHELXTL , which handles anisotropic displacement parameters and hydrogen atom placement via riding models . Key metrics include R-factors (e.g., R₁ < 0.06) and mean bond-length deviations (e.g., <0.005 Å) .

Q. What analytical techniques are used to assess purity and reactivity?

- HPLC-MS : Monitors reaction progress and purity, especially for sulfonyl chloride intermediates prone to hydrolysis.

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry (e.g., distinguishing 4-chloro vs. 4-fluoro substituents).

- FT-IR : Identifies sulfonyl chloride stretches (~1360–1180 cm⁻¹) and thiazole C=N bonds (~1640 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic interplay between 4-chloro and 4-fluoro substituents influence the compound’s reactivity?

The electron-withdrawing 4-fluorophenyl group increases electrophilicity at the sulfonyl chloride, enhancing nucleophilic substitution (e.g., with amines to form sulfonamides). In contrast, the 4-chlorophenyl group contributes steric bulk, affecting reaction kinetics. Computational studies (DFT) can map charge distribution, while Hammett σ constants quantify substituent effects .

Q. What methodologies address contradictions in reported biological activity data for thiazole sulfonyl chloride derivatives?

Discrepancies in bioactivity (e.g., antitumor IC₅₀ values) often arise from assay variability (e.g., cell line selection, incubation time). Rigorous dose-response validation across multiple cell lines (e.g., NCI-60 panel) and orthogonal assays (e.g., apoptosis vs. cytotoxicity) are recommended. Meta-analyses of published data should account for solvent effects (e.g., DMSO tolerance) .

Q. What crystallographic challenges arise during refinement of this compound’s structure?

- Disordered atoms : Common in flexible substituents (e.g., ethyl groups). Use PART commands in SHELXL to model alternative positions .

- Hydrogen bonding networks : C—H⋯O/S interactions form 1D chains (e.g., along the a-axis). ORTEP visualizations in WinGX help validate intermolecular geometries .

- Twinned crystals : Apply twin refinement algorithms in SHELXL (e.g., BASF parameter) for high Rint values (>0.1) .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced antitumor activity?

- Substituent modulation : Replacing 4-fluorophenyl with electron-deficient groups (e.g., CF₃) increases membrane permeability.

- Sulfonamide derivatives : Bioisosteric replacement of Cl in sulfonyl chloride with amines improves solubility while retaining target binding (e.g., carbonic anhydrase inhibition) .

- Crystallographic data : Correlate molecular packing (e.g., dihedral angles between aromatic rings) with in vitro potency .

Q. What advanced computational methods predict the compound’s metabolic stability?

- Molecular docking : Screens against cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots.

- MD simulations : Assesses hydrolysis kinetics of the sulfonyl chloride group in physiological buffers (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.